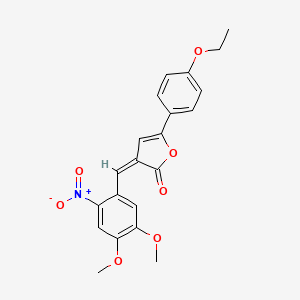![molecular formula C15H22N2O5 B5199876 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5199876.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down the endocannabinoid anandamide, which is involved in various physiological processes, including pain perception, mood regulation, and appetite. URB597 has been studied for its potential therapeutic applications in various conditions, including pain, anxiety, and addiction.
Mécanisme D'action
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide works by inhibiting FAAH, which increases the levels of anandamide in the body. Anandamide is an endocannabinoid that binds to cannabinoid receptors in the body, which are involved in various physiological processes, including pain perception, mood regulation, and appetite. By increasing the levels of anandamide, this compound may have therapeutic effects in various conditions.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of anandamide in the body, which may have various physiological effects. Anandamide is involved in pain perception, mood regulation, and appetite, among other processes. By increasing the levels of anandamide, this compound may have analgesic, anxiolytic, and appetite-regulating effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which allows for precise control of anandamide levels in the body. Additionally, this compound has been extensively studied in animal models, which provides a wealth of data on its effects and potential therapeutic applications. However, this compound also has some limitations. It has a relatively short half-life, which limits its duration of action. Additionally, this compound has not been extensively studied in humans, which limits its potential therapeutic applications in clinical settings.
Orientations Futures
There are several potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide. One area of interest is its potential therapeutic applications in pain management. This compound has shown promising results in preclinical studies of various pain models, and further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential applications in addiction treatment. This compound has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential therapeutic applications in humans. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in humans, as well as its potential applications in other conditions, such as anxiety and depression.
Méthodes De Synthèse
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetic acid with 2-(2-methoxyethylamino)ethanol, followed by the addition of 2-(2-chloroethyl)ethylamine and subsequent reduction with lithium aluminum hydride. The resulting product is then treated with acetic anhydride to yield this compound.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various conditions. In preclinical studies, this compound has been shown to have analgesic effects in various pain models, including inflammatory and neuropathic pain. This compound has also been studied for its potential anti-anxiety effects, with promising results in animal models. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting potential applications in addiction treatment.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-20-9-8-17-15(19)14(18)16-7-6-11-4-5-12(21-2)13(10-11)22-3/h4-5,10H,6-9H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGDDWLPYPZIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-bromo-1-[(5-bromo-2-propionylphenyl)amino]-2-ethoxy-2-methyl-1,2-dihydro-3H-indol-3-one](/img/structure/B5199796.png)
![4-chloro-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5199798.png)
![3-fluoro-5-{[4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinyl]carbonyl}benzonitrile](/img/structure/B5199799.png)
![diisobutyl {anilino[4-(dimethylamino)phenyl]methyl}phosphonate](/img/structure/B5199804.png)
![ethyl 7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B5199815.png)
![ethyl 3-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5199817.png)
![5-methyl-4-[(3-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5199823.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B5199836.png)

![2-chloro-5-nitrobenzoic acid - 1-methyl-1,2,3,4,5,7,8,9-octahydrocyclopenta[5,6]pyrido[2,3-b]azepin-6-amine (1:1)](/img/structure/B5199851.png)
![N-cycloheptyl-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5199862.png)
![1-[4-(hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5199864.png)
![2-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5199867.png)
![N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B5199873.png)
